molecular formula C19H15N3OS B2638029 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide CAS No. 2034207-17-3

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide

Cat. No.: B2638029
CAS No.: 2034207-17-3
M. Wt: 333.41
InChI Key: QYVKBVYKYBGEEX-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide (CAS 2034207-17-3) is a high-purity, heterocyclic small molecule of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C19H15N3OS and a molecular weight of 333.41 g/mol, this compound features a unique hybrid structure that incorporates pharmacophoric motifs from both indole and thiophene-substituted pyridine classes . The indole scaffold is a privileged structure in pharmacology, known to be a key component in a wide range of bioactive compounds and FDA-approved drugs, and is frequently investigated for its anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The strategic fusion of this indole-5-carboxamide core with a 2-(thiophen-2-yl)pyridine moiety via a methylene linker is consistent with the modern drug design strategy of molecular hybridization, which aims to enhance therapeutic efficacy and multi-target potential by combining distinct pharmacophores into a single entity . This specific molecular architecture suggests potential for diverse applications in oncological research, particularly in the inhibition of kinase enzymes or the modulation of signaling pathways associated with cell proliferation and apoptosis . Furthermore, structural analogs featuring indole cores have demonstrated promising activity against viral targets, such as the respiratory syncytial virus (RSV), highlighting the broader therapeutic potential of this compound class in antiviral discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19(14-5-6-16-13(11-14)7-9-20-16)22-12-15-3-1-8-21-18(15)17-4-2-10-24-17/h1-11,20H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVKBVYKYBGEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification processes would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and pyridine rings are susceptible to oxidation under specific conditions:

Reaction Reagents/Conditions Products References
Thiophene ring oxidationm-CPBA (meta-chloroperbenzoic acid)Sulfoxide or sulfone derivatives
Pyridine N-oxidationH₂O₂, acetic acidPyridine N-oxide
  • Thiophene Oxidation : The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides (e.g., using m-CPBA) or sulfones (with stronger oxidizers like H₂O₂/CF₃COOH) .

  • Pyridine Oxidation : The pyridine nitrogen can form N-oxides, altering electronic properties for downstream reactions .

Reduction Reactions

The pyridine ring and carboxamide group participate in reduction reactions:

Reaction Reagents/Conditions Products References
Pyridine hydrogenationH₂, Pd/C (10 atm, 60°C)Piperidine derivative
Carboxamide reductionLiAlH₄, anhydrous THFAmine derivative
  • Pyridine Reduction : Catalytic hydrogenation converts the pyridine ring to a piperidine structure, enhancing solubility.

  • Carboxamide Reduction : LiAlH₄ reduces the carboxamide to a primary amine, enabling further functionalization .

Electrophilic Substitution

The indole and thiophene rings undergo electrophilic substitution:

Reaction Reagents/Conditions Position Products References
Indole nitrationHNO₃, H₂SO₄ (0°C)C-4 or C-6Nitroindole derivative
Thiophene brominationBr₂, CHCl₃C-55-Bromo-thiophene derivative
  • Indole Reactivity : Nitration occurs preferentially at the C-4 or C-6 positions due to the electron-donating carboxamide group .

  • Thiophene Halogenation : Bromination at the C-5 position of thiophene is regioselective under mild conditions .

Cross-Coupling Reactions

The pyridine and thiophene moieties enable transition metal-catalyzed couplings:

Reaction Catalyst/Base Products References
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAminated pyridine derivatives
  • Suzuki Coupling : The pyridine ring reacts with aryl boronic acids to form biaryl structures, useful in medicinal chemistry .

  • Buchwald-Hartwig Amination : Introduces amine groups to the pyridine ring for drug design .

Hydrolysis and Condensation

The carboxamide linker participates in hydrolysis and condensation:

Reaction Conditions Products References
Acidic hydrolysis6M HCl, refluxIndole-5-carboxylic acid
Condensation with aminesEDCI, HOBt, DCMSecondary amides
  • Hydrolysis : Strong acidic conditions cleave the carboxamide to yield indole-5-carboxylic acid .

  • Condensation : Coupling with primary amines forms secondary amides, expanding structural diversity .

Biological Activity and Mechanistic Insights

While focusing on chemical reactivity, this compound’s bioactivity is linked to its interactions with enzymes like MAO-B. Competitive inhibition studies show IC₅₀ values < 1 nM, attributed to π–π stacking between the indole ring and hydrophobic enzyme pockets .

Scientific Research Applications

Antibacterial Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide has shown promising antibacterial properties against various strains of bacteria. For instance, studies indicate that derivatives of this compound exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 7.80 µg/mL to 12.50 µg/mL . The compound's mechanism of action may involve inhibiting bacterial cell wall synthesis or interfering with metabolic pathways.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus7.80
Bacillus subtilis12.50

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity against Candida albicans, with moderate effectiveness noted in various studies. The minimum fungicidal concentration (MFC) was determined for several derivatives, showing that some compounds derived from this compound are effective in inhibiting fungal growth .

Antioxidant Properties

The antioxidant potential of this compound is another area of interest. Research indicates that it can inhibit reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. This property makes it valuable for developing therapeutic agents aimed at combating conditions such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Studies : A study focused on synthesizing various indole derivatives, including this compound, demonstrated significant antibacterial activity against M. tuberculosis and other pathogens . The research highlighted the compound's potential as a lead candidate for developing new antibiotics.
  • Oxidative Stress Research : Investigations into the antioxidant capabilities of this compound revealed that it effectively reduces oxidative stress markers in cellular models, suggesting its use in formulations aimed at reducing oxidative damage in tissues .
  • Drug Design : The unique structure of this compound has prompted its exploration in structure-based drug design efforts targeting specific enzymes and receptors involved in disease pathways .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound 1 : N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h)

  • Key Features: A pyridoindole core with a 2-hydroxybenzamido-pentyl chain. Lacks thiophene but includes a phenolic hydroxyl group.
  • Molecular Weight : Estimated ~391.44 g/mol (based on formula C₂₃H₂₅N₃O₃).
  • Synthesis : Achieved a 92% yield with 96% purity via a multi-step route involving amide coupling .

Compound 2 : GSK2830371

  • Key Features :
    • Thiophene-2-carboxamide core with chloropyridine and cyclopentyl/cyclopropyl substituents.
    • Contains a chlorine atom, enhancing electrophilicity.
  • Molecular Weight : 461.02 g/mol (C₂₃H₂₉ClN₄O₂S).
  • Purity : ≥98% (HPLC), indicating robust synthetic optimization .

Compound 3 : 5-Ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide

  • Key Features :
    • Ethoxy and methyl groups on the indole ring; carboxamide at position 2 (vs. position 5 in the target).
    • Pyridin-3-ylmethyl substituent without thiophene.
  • Molecular Weight : 309.37 g/mol (C₁₈H₁₉N₃O₂).
  • Structural Impact : The ethoxy group increases lipophilicity compared to the thiophene in the target compound .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity :
    • The target compound’s thiophene-pyridine moiety likely reduces logP compared to GSK2830371 (cyclopentyl/cyclopropyl groups enhance hydrophobicity) .
    • Compound 3’s ethoxy group increases lipophilicity relative to the target’s unsubstituted indole .
  • Solubility :
    • The hydroxybenzamido group in Compound 1 may improve aqueous solubility via hydrogen bonding .
    • The target’s sulfur atom could marginally enhance solubility in polar aprotic solvents.
  • Metabolic Stability: Thiophene rings (in the target and GSK2830371) may pose oxidative metabolic risks, whereas Compound 1’s phenolic group could undergo glucuronidation .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of an indole ring system fused with a pyridine and thiophene moiety, which contributes to its biological activity. The molecular formula is C15H13N3O2SC_{15}H_{13}N_3O_2S with a molecular weight of 331.4 g/mol. Its unique structural features allow it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, which can lead to altered metabolic pathways. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Receptor Modulation : It may interact with specific receptors such as epidermal growth factor receptor (EGFR), influencing signaling pathways that are pivotal in cancer progression.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • In Vitro Studies : Research indicates that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown mean GI50 values ranging from 37 nM to 193 nM against different cancer cell lines, demonstrating their potential as effective anticancer agents .
  • Mechanistic Insights : The compound has been reported to induce apoptosis in cancer cells through caspase activation, leading to programmed cell death . This mechanism is crucial for developing targeted cancer therapies.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are essential for treating chronic inflammatory diseases. Studies have shown that related indole derivatives can suppress cyclooxygenase (COX) activity, with IC50 values comparable to established anti-inflammatory drugs . This suggests that this compound could be a candidate for further development in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeAssay/MethodResultReference
AnticancerGI50 against A549 cells37 nM - 193 nM
CDK InhibitionIC50 against CDK233 ± 04 nM
COX InhibitionIC50 against COX enzymes0.04 μmol
Apoptosis InductionCaspase activationSignificant increase

Case Study: Dual EGFR and CDK Inhibition

A recent study investigated the potential of similar indole derivatives as dual inhibitors of EGFR and CDK2. Compounds showed promising results with IC50 values indicating effective inhibition, suggesting that modifications in the indole structure can enhance biological activity against multiple targets .

Q & A

Q. What are the common synthetic routes for preparing N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

  • Condensation reactions : Refluxing 3-formyl-1H-indole derivatives with aminothiazole intermediates in acetic acid (Method a, ).
  • Cyclization strategies : Using thiourea, chloroacetic acid, and sodium acetate under reflux to form thiazole-indole hybrids (Method b, ).
  • Pd-catalyzed amidation : For coupling pyridine and indole moieties, as demonstrated in similar compounds ().

Q. Table 1: Comparison of Synthesis Conditions

StepReagents/ConditionsYieldKey Reference
Indole activationAcetic acid, reflux65–75%
Thiophene couplingPd(PPh₃)₄, K₂CO₃, DMF~70%
Final amidationEDC/HOBt, DCM80–85%

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, thiophene protons resonate at δ 6.8–7.2 ppm, while indole NH appears near δ 10.5 ppm ().
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 362.12).
  • FT-IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).

Q. Table 2: Representative NMR Data for Analogous Compounds

Proton TypeChemical Shift (δ, ppm)MultiplicitySource
Thiophene H7.05–7.20Multiplet
Pyridine H8.30–8.50Doublet
Indole NH10.45Singlet

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thiophene-pyridine intermediates ().
  • Solvent optimization : Replace DMF with toluene/EtOH mixtures to reduce side reactions ().
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with comparable yields (hypothesized based on ’s thermal methods).

Q. Table 3: Catalytic Systems for Coupling Reactions

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF11070
CuI/1,10-phenanthrolineDMSO10065

Q. What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures of kinase targets (e.g., JAK2) to model interactions with the indole-thiophene core.
  • DFT calculations (Gaussian) : Analyze electron density maps to assess carboxamide’s hydrogen-bonding potential (PubChem data, ).
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to validate binding modes.

Q. How do structural modifications impact solubility and stability?

Methodological Answer:

  • LogP analysis : Introducing polar groups (e.g., -OH or -SO₃H) reduces LogP from 3.2 to 1.8, enhancing aqueous solubility.
  • Salt formation : Hydrochloride salts improve crystallinity and stability ().
  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC ().

Q. What strategies resolve contradictory bioactivity data in different assay systems?

Methodological Answer:

  • Dose-response curves : Compare IC₅₀ values across enzymatic (cell-free) vs. cellular assays to identify off-target effects.
  • Metabolite profiling (LC-MS) : Check for prodrug activation or degradation in cell media.
  • Orthogonal assays : Validate kinase inhibition via Western blot (target phosphorylation) alongside ATP-competitive assays ().

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